5-Iodo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
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Overview
Description
5-Iodo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features an iodine atom at position 5, a methyl group at position 3, and a tetrahydro-2H-pyran-2-yl group at position 1. These structural features may impart unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. The reaction typically proceeds under acidic or basic conditions, often requiring a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at position 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, potentially altering its chemical and biological properties.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
5-Iodo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Potential use as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Medicine: Investigation as a potential therapeutic agent, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.
Industry: Use in the development of new agrochemicals, dyes, or other industrial products.
Mechanism of Action
The mechanism of action of 5-Iodo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazole: Lacks the iodine and tetrahydro-2H-pyran-2-yl groups, potentially resulting in different chemical and biological properties.
5-Iodo-1H-pyrazole: Lacks the methyl and tetrahydro-2H-pyran-2-yl groups, which may affect its reactivity and biological activity.
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Lacks the iodine and methyl groups, which could influence its chemical behavior and applications.
Uniqueness
The unique combination of substituents in 5-Iodo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole may impart distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness could make it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
5-iodo-3-methyl-1-(oxan-2-yl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O/c1-7-6-8(10)12(11-7)9-4-2-3-5-13-9/h6,9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUHNQSYXPRGHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)I)C2CCCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718441 |
Source
|
Record name | 5-Iodo-3-methyl-1-(oxan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345471-37-5 |
Source
|
Record name | 5-Iodo-3-methyl-1-(oxan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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